Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00537E
Featuring high energy density, hydrogen has been deemed as a clean and renewable energy source as compared with conventional fossil fuels. The water–gas shift reaction (WGSR) exhibits great potential in the downstream processing of syngas and the production of hydrogen energy. To realize industrialized applications, tremendous efforts have been made toward the development of efficient, selective and stable WGSR catalysts. This review covers the reaction mechanisms, thermodynamics and kinetics of WGSR, focusing on the modification strategies of heterogeneous catalysts in terms of the size, morphology and pore structure, advanced preparation methods, surface acidity/basicity, interface engineering, and oxygen defects. A detailed discussion of the structure–performance relationship is also included in terms of the physicochemical properties and catalytic performance, along with conclusive remarks and proposed future works.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00520K
The oxidation reaction is one of the most important transformations in synthetic chemistry, allowing for the introduction and modification of various functional groups. Continuous flow chemistry involving the use of channels or tubing to conduct a reaction has received a remarkable amount of attention in academia and industry. The technology provides reduced reaction times, higher selectivities, straightforward scalability, and the possibility to safely use hazardous intermediates and gaseous reactants. This review presents an up-to-date overview of oxidation chemistry using various oxidants in continuous flow microreactors. In addition, the advantages of using molecular oxygen as the most environmentally benign oxidant in photochemistry and biochemistry are discussed.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90007F
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90009B
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90008D
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90014A
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Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00384D
This work aims to explore cascade and sequential one-pot synthesis pathways for N-substituted pyrrolidones from aryl aldehydes and bio-derived levulinic acid (LA) using molecular hydrogen and ammonia. This process has been catalyzed using the non-noble metal catalyst, Ni–montmorillonite (Ni–MMT) nanocomposite, which has been extensively characterized for this work. It was observed that the sequential one-pot pathway provided significantly higher yields for the desired product with great atom economy, in comparison to the cascade pathway. The sequential one-pot pathway was further tested on aryl and selected aliphatic aldehyde substrates with moderate to substantial yields (63–86%) for N-substituted pyrrolidones. This nanocomposite catalyst was also applied for a process involving substituted anilines with levulinic acid, while yielding their corresponding pyrrolidone products in excellent yields. The Ni–MMT nanocomposite exhibited decent catalytic performance and recyclability of up to 6 cycles.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00543J
Using Cu-MOF loaded with Fe(NO3)3 as a precursor (Fe(NO3)3/Cu-MOF), Fe/Cu@C and Fe3O4/Cu@C catalysts were prepared via heating under a H2 or N2 atmosphere, respectively. When Fe(NO3)3/Cu-MOF was heated under either atmosphere, the Cu-MOF was pyrolyzed and carbonized into porous carbon-coated Cu0 nanoparticles. Various techniques were used to study the formation of active species and the physicochemical properties of the catalysts. The catalytic performance of the as-obtained catalysts was evaluated using furfural hydrogenation. The Cu2+ and Fe3+ in the Fe/Cu@C catalyst were reduced to Cu0 and Fe0, respectively, and Fe0 particles were loaded onto the surface of the porous carbon. Cu2+ and Fe3+ in the Fe3O4/Cu@C catalyst were reduced to Cu0 and Fe3O4, respectively, and the Fe3O4 particles were embedded onto the surface of porous carbon to form an embedded structure. The catalytic furfural hydrogenation activity of Fe3O4/Cu@C was higher than that of Fe/Cu@C. The catalytic furfural hydrogenation using Fe3O4/Cu@C occurred via direct catalytic hydrogenation (with molecular hydrogen as the hydrogen source) and catalytic transfer hydrogenation (with i-propanol as the hydrogen donor). The direct catalytic hydrogenation activity of Fe3O4/Cu@C was superior to its catalytic transfer hydrogenation activity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00549A
Multi-objective optimisation algorithms (MOOAs) are, of increasing interest for the efficient optimisation of chemical processes. However, an algorithm's performance can vary on a case-by-case basis, depending on the complexity of the search space and the nature of the underlying response surfaces. This makes appropriate algorithm selection for chemical reaction optimisation a challenging problem. An open-source reaction simulator has been developed, which enables the performance of multi-objective algorithms to be benchmarked against a series of chemistry-inspired test problems. The performance of four different MOOAs were compared, including three state-of-the-art Bayesian optimisation algorithms, and their ability to optimise different types of systems quantified using the hypervolume metric. In general, EIMEGO was found to achieve the highest hypervolume in the lowest number of experiments and was only outperformed by TSEMO in cases with three objectives. To verify the simulated results, EIMEGO and TSEMO were tested experimentally using a three-objective optimisation of methyl phenyl sulfide oxidation. Both algorithms successfully identified a trade-off between conversion, selectivity, and productivity with respect to the desired sulfoxide. In this case, TSEMO outperformed EIMEGO in terms of hypervolume, which was in agreement with the simulated results.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00528F
Spherical micro- and mesoporous carbon-based catalysts are often surprisingly effective for the oxygen reduction reaction (ORR). Herein, a self-template strategy was proposed to fabricate a spherical MOF (S-terephthalic acid-MOF, S–Co–Ni–PTA–MOF) via thermal transformation from a crystalline-sheet MOF. The as-prepared spherical MOF with a controllable size has an ultrahigh specific surface area (increased by 2.43 times), abundant pore distribution and good crystallinity. Multifarious morphological, spectral and dimensional techniques were implemented to understand the formation mechanism and influencing factors of the spherical MOF. S–Co–Ni/N–C-T with hierarchical pores yielded a hollow carbon sphere with a complicated surface during carbonization in N2 with melamine supplementation. Co–Ni and N-doped micro- and mesoporous carbon were applied to enhance the ORR performance to improve the power generation of microbial fuel cells. The MFCs with S–Co–Ni–N–C-850 as a cathode catalyst exhibit excellent power generation with the highest cell voltage output (0.63 ± 0.3 V).
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00374G
In this study, a UV light-based technology for the syntheses of nano-dimensional metal oxides feasible in an industrial scale is proposed, based on our long term experience with the operation of a photochemical pilot plant. We demonstrate the synthesis, properties and manufacturing costs with a case study for ZnO, Y3Al5O12 and Gd3Ga2Al3O12 materials that are comparable with laboratory-scale yields and purity. The process relies on irradiation of aqueous solutions containing dissolved precursors, typically formate anions and soluble metal salts, with 254 nm UV light. Depending on the solution composition, UV irradiation leads to the formation of nanocrystalline or amorphous products of particulate or gel-like character. These materials can be either used as is, or further processed, usually by drying in air and heat-treating at elevated temperatures (200–1200 °C), leading to a fine powder suitable for a subsequent use in different applications. A number of syntheses were developed during the past few years to provide an evaluation of various aspects influencing the manufacturing process such as solution composition or character of the product. The observed yields were correlated with both the concentration of the salts in solutions and the irradiation time; then, photochemical production rates were determined, and the potential of this method for up-scaling was evaluated. X-ray diffraction results and radioluminescence measurements prove that the phase purity and emission spectra of the produced materials are fully comparable to those from laboratory-scale preparations. Realistic assumptions and considerations were then used for a comprehensive estimation of manufacturing costs in the described photochemical pilot plant and the parameters leading to lower manufacturing costs were identified.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00524C
A fast, economical and straightforward photochemical method was developed to produce small Pd-PVP NPs in aqueous media at room temperature. The photochemical approach involved the use of a combination of citrate and oxalate salts as photoinitiators (PIs) under visible light. In addition, the protocol was successfully performed in a photo-flow reactor and after only 150 s, it was possible to obtain Pd-PVP NPs with a small size and narrow size distribution. We also investigated the effects of the ratio of citrate : oxalate as the PIs on the size distribution and stability of the nanoparticles. The results indicated that the optimum conditions to achieve efficient production of Pd-PVP NPs with short-time irradiation comprise a citrate : oxalate combination in ratios between 4 : 6 and 9 : 1 to yield optimum Pd nanocatalysts in terms of stability, narrow size distribution and high catalytic activity. The catalytic activity of the photochemically prepared Pd-PVP NPs was evaluated in Suzuki–Miyaura coupling reaction and reduction of nitroaromatic compounds. Depending on the reaction under study, the ratio of PIs was found to have a remarkable effect on the catalysis, which can be associated to the optimal balance between the stabilization and surface activation of nanoparticles.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00470K
Experimental kinetics studies and model-based optimization were performed for the direct synthesis of dimethyl ether (DME) in a wide range of process conditions, including various CuO/ZnO/ZrO2 : H-FER 20 bed compositions. Thus, in order to improve the DME productivity using fluctuating CO/CO2 gas feeds such as those that could be used in power-to-fuel technologies, a series of experiments was carried out at 30 bar by varying the CO2/COx inlet ratio (0.4–0.9), temperature (483–513 K), gas hourly space velocity (2.78, 3.57 s−1), and the weight ratio of the catalyst components CuO/ZnO/ZrO2 and H-FER 20 (from 1 to 70.4). A lumped kinetic model for the methanol synthesis from the literature was extended for the direct DME synthesis. With only eight fitted parameters, the model adequately simulates an extensive array of data points measured with a six-fold parallel reactor setup. The resulting model was applied to optimize the CuO/ZnO/ZrO2 : H-FER 20 ratio and the obtained optimization results were validated experimentally, confirming the simulated performance enhancement. For a CO2-rich feed (CO2/COx = 0.9), the optimum volumetric CuO/ZnO/ZrO2 : H-FER 20 ratio under kinetic operating conditions is 91.5/8.5 vol%. Extrapolation based on the new model for industrially relevant operating cases show an optimal H-FER 20 volume fraction below 5 vol%, resulting in a COx conversion of 47% at a DME selectivity of 88%.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00505G
The development of structured catalysts for process intensification is of growing interest in catalytic processes due to heat and mass transfer limitations at an industrial scale. These limitations can be diminished to an extent by the introduction of hierarchical foam catalysts. We develop a hierarchical Cu ZSM-5 catalyst coated on a macroporous α alumina foam support for NH3 selective catalytic reduction (SCR) of NO. This hierarchical Cu ZSM-5 catalyst along with the macroporous foam support enhances the mass transfer and increases the catalyst life with reduced pressure drop. The Cu ZSM-5 foam catalyst is synthesized by an in situ hydrothermal method with three different SiO2/Al2O3 ratios of 10, 20, and 50. The catalysts are characterized for their crystallinity, morphology, acidity, and redox properties. The standard SCR of NO by NH3 is carried out to determine the performance of the prepared Cu ZSM-5 foam catalysts. The NO conversion at low-temperature increases due to NO oxidation attributed to the CuO content in the foam catalyst. A high conversion of 96% is observed at 350 °C with a mass transfer coefficient of 0.1 m s−1 and pressure drop of 1.9 kPa at 55 200 h−1 over Cu ZSM-5-20. The NO conversion decreases at higher temperatures due to NH3 oxidation. The more or less steady NO conversion efficiency exhibited by the Cu ZSM-5-20 foam catalyst in the temperature range of 200 to 550 °C is advantageous in NO reduction from high-temperature exhaust gases.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00442E
The conversion of CO2 and water into valuable chemicals under sunlight irradiation is of great significance for solving the widespread problems of both limited energy sources and global warming. In this work, new artificial photosynthesis was established through a photocatalysis process of reducing CO2 to CH4. A photocatalyst compounded from a porphyrin (metalloporphyrin) and TiO2 nanotube arrays (TiO2NTs) was prepared, and its photocatalytic performance for CO2 reduction under Xe lamp irradiation was studied. Compared with the pure TiO2NTs, the photocatalytic CO2 reduction activity of metalloporphyrin-sensitized TiO2NTs is significantly enhanced. The amount of methane produced with the cobalt tetra(4-carboxyphenyl)porphyrin/TiO2NTs (CoTCPP/TiO2NTs) photocatalyst is about 5.5 times higher than that produced with TiO2NTs alone. The improvement of photocatalytic activity can be ascribed to the enhancement of light absorption ability of CoTCPP/TiO2NTs and the inhibition of electron–hole recombination. Furthermore, according to the results of the photocatalytic and photo(electro)chemical experiments, a probable mechanism for the photoreduction of CO2 over CoTCPP/TiO2NTs is presented.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00506E
Herein, we report the synthesis of the copper-based MOF, Cu3(SDBA)2(HSDBA), using a solvothermal method. The physicochemical properties of the as-prepared sample were examined by X-ray diffraction, scanning electron microscopy, energy-dispersive X-ray spectroscopy, Fourier-transform infrared and UV-vis spectroscopy techniques, and thermal analysis. Cu3(SDBA)2(HSDBA) was then investigated as a catalyst for the reduction of 4-nitrophenol (4-NP) in the presence of sodium borohydride (NaBH4) at 25 °C, and related kinetics and thermodynamics analyses were carried out. In a nutshell, it can be emphasized that, under our conditions, the Cu3(SDBA)2(HSDBA) catalyst is able to completely reduce 4-NP to 4-aminophenol (4-AP) in a very short time such as 20 s. Additionally, Cu3(SDBA)2(HSDBA) can be re-used for seven successive cycles without obvious change in its catalytic activity.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00488C
An efficient method for highly selective preparation of the high value-added benzyl alcohol (BOL) and benzaldehyde (BAL) from liquid-phase catalytic oxidation of toluene with molecular oxygen over CeO2–MnOx composite oxides in a solvent-free system has been successfully developed in this work. The results demonstrated that CeO2–MnOx composite oxides exhibited high selectivity to BOL and BAL, which benefited from the synergistic catalysis between Mn3+/Mn2+ and Ce4+/Ce3+ redox pairs. Under optimal reaction conditions, 6.9% toluene conversion with 64.4% selectivity to BOL and BAL and 96.8% total selectivity to BOL, BAL and benzoic acid (BAC) was achieved. The good stability of the CeO2–MnOx composite oxide catalyst was confirmed by a five-cycle experiment. The possible oxidation reaction mechanism for the catalytic aerobic oxidation of toluene over CeO2–MnOx was also suggested. This work may provide a new insight into highly selective preparation of aromatic alcohols and aldehydes from the selective aerobic oxidation of aromatic hydrocarbons employing low-cost CeO2–MnOx as an efficient and stable catalyst.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00391G
The current trend in nanoparticle (NP) synthesis consists in addressing a multi-objective optimization, whose targets are maximization of product yield together with minimization of energy waste and risk factors related to the use of hazardous reagents, severe operative conditions and unsafe unit operations. In this context, two different top-down, one-step mechanosynthesis techniques based on green capping agents have been proposed for the production and functionalization of Ag zerovalent NPs at room temperature in the presence and absence of a milling medium. Three different monosaccharides and one disaccharide have been tested as stabilizing agents without any chemical functionalization based on specific groups usually adopted as linkers to the metal surface. The as-prepared Ag NPs have been characterized for composition and size, giving average diameters in the range of 9–23 nm for all types of sugars employed, acting both as stabilizers and oxidation inhibitors. The bead-milling techniques here proposed, owing to their low running and equipment costs, may represent an alternative to conventional indirect attritor millers in future applications on a larger scale for the synthesis of functionalized metal NPs.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00372K
A series of bis-imidazole ionic liquid extractants [Cn(MIM)2]X2 (n = 2, 4, 6; X = HSO4−, p-CH3C6H4SO3−, CF3COO−) with different acidities were designed, synthesized and applied to the extractive–oxidative desulfurization system with H2O2 as an oxidant. The extractants were characterized by UV-vis spectroscopy and other methods. The effects of different factors on the desulfurization efficiency were investigated. The results showed that the desulfurization efficiency was highest when bis-(1-butyl-3-methylimidazole p-toluenesulfonate) [C4(MIM)2](p-TSA)2 was used as an extractant. Under the optimal reaction conditions, the removal rate of dibenzothiophene (DBT) reached 98.35%, and its good extraction performance depended on the length of the carbon chain in the cation and the acidity of the anion. Increasing the length of the carbon chain in the cation and choosing the anion with strong acidity could improve the extraction efficiency of sulfide. The removal order of different sulfides by [C4(MIM)2](p-TSA)2 was DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (BT), and the extraction performance of [C4(MIM)2](p-TSA)2 which had been used 6 times was recovered after back-extraction. Under the same reaction conditions, the removal rate of DBT could still reach 92.51%. After the discussion on the reactive oxygen species and desulfurization mechanism, it was found that ˙OH and ˙O2− played a major role in the oxidation of sulfide. At the same time, the interaction between the extractant and sulfide was the key factor for the extractant to show great extraction performance.
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D2RE90010F
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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8.70 | 0 | Science Citation Index Expanded | Not |
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